

"physical and chemical properties of Methyl 3-methoxythiophene-2-carboxylate"

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Compound of Interest

Compound Name: Methyl 3-methoxythiophene-2-carboxylate

Cat. No.: B186568

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A Comprehensive Technical Guide to Methyl 3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Methyl 3-methoxythiophene-2-carboxylate**, a key intermediate in medicinal chemistry and materials science. This document consolidates available data on its properties, spectral characteristics, and safe handling procedures to support its application in research and development.

Core Physical and Chemical Properties

Methyl 3-methoxythiophene-2-carboxylate is a substituted thiophene derivative with the molecular formula $C_7H_8O_3S$. It typically presents as a white to pale brown crystalline powder.^[1] This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and organic electronic materials.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	62353-75-7	[1][2]
Molecular Formula	C ₇ H ₈ O ₃ S	[1][2]
Molecular Weight	172.2 g/mol	[2]
IUPAC Name	methyl 3-methoxythiophene-2-carboxylate	[1][2]
Appearance	White to pale brown crystals or powder	[1]
Melting Point	50.0-59.0 °C	[1]
Assay (GC)	≥96.0%	[1]
InChI Key	MWADWXJPBMFRGL-UHFFFAOYSA-N	[1]
SMILES	<chem>COC(=O)C1=C(OC)C=CS1</chem>	[1]

Table 2: Computed Properties

Property	Value	Source
Monoisotopic Mass	172.01941 Da	[3]
XlogP (predicted)	1.8	[3]

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **Methyl 3-methoxythiophene-2-carboxylate**. While full spectral data is often proprietary, the following summarizes expected and available information.

Table 3: Spectroscopic Data Summary

Technique	Data Availability	Key Features (Predicted/Typical)	Source
^1H NMR	Spectrum available	Signals corresponding to two methoxy groups and two thiophene ring protons.	[4]
^{13}C NMR	Spectrum available	Resonances for the carboxyl carbon, thiophene ring carbons, and methoxy carbons.	[4]
Infrared (IR)	Spectrum available	Characteristic peaks for C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.	[4]
Mass Spectrometry (MS)	Spectrum available	Molecular ion peak (M^+) at m/z corresponding to the molecular weight.	[4]

Detailed peak lists and spectra should be acquired from commercial suppliers or through experimental analysis.

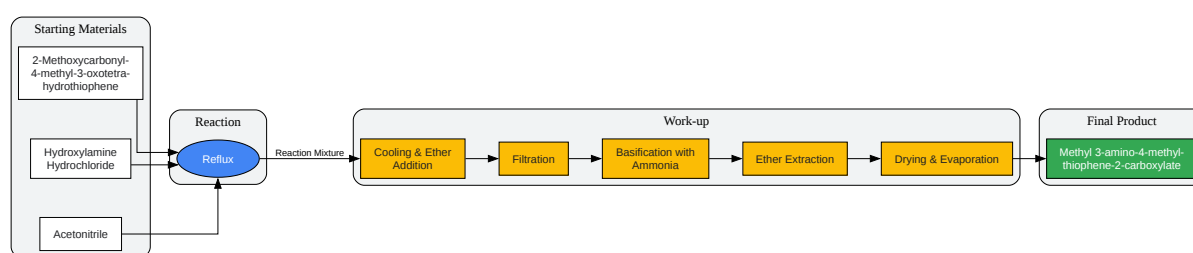
Experimental Protocols

The synthesis of **Methyl 3-methoxythiophene-2-carboxylate** can be achieved through various synthetic routes. Below is a representative protocol adapted from the synthesis of similar thiophene derivatives.

Synthesis of Substituted Thiophene Carboxylates: A General Method

The synthesis of thiophene carboxylates often involves the Gewald reaction or modifications thereof. For instance, the synthesis of a related compound, methyl 2-amino-3-thiophenecarboxylate, is achieved by the reaction of methyl cyanoacetate and 1,4-dithiane-2,5-diol in the presence of a base like triethylamine in methanol.[5] The synthesis of other substituted thiophenes may involve multi-step processes including cyclization, halogenation, and functional group interconversion.

A potential synthetic workflow for a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, starts from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, which is reacted with hydroxylamine hydrochloride in acetonitrile.[6] The resulting intermediate is then worked up to yield the final product.



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A representative synthetic workflow for a related thiophene carboxylate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 3-methoxythiophene-2-carboxylate** is not readily available in the public domain, safety precautions can be inferred from data on structurally similar compounds, such as other thiophene carboxylates.

General Handling Precautions:

- Handle in accordance with good industrial hygiene and safety practices.^[7]
- Use in a well-ventilated area.^[7]
- Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Avoid breathing dust, vapor, mist, or gas.
- Store in a cool, dry place in a tightly closed container.

First Aid Measures:

- In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water. Do NOT induce vomiting.

This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

Methyl 3-methoxythiophene-2-carboxylate is a valuable chemical intermediate with well-defined physical properties. Its utility in organic synthesis, particularly for pharmaceutical and materials science applications, is significant. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use. For detailed experimental procedures and comprehensive safety information, it is essential to consult peer-reviewed literature and supplier-specific documentation.

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